3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a quinoline moiety fused with a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the construction of the quinoline and thiadiazole rings followed by their fusion. Common synthetic routes include:
Quinoline Synthesis: Classical methods such as the Gould–Jacob, Friedländer, and Skraup syntheses are often employed to construct the quinoline moiety.
Thiadiazole Synthesis: The thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are increasingly being explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline and thiadiazole compounds .
Scientific Research Applications
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 7-chloro-8-methylquinoline and its analogues.
Thiadiazole Derivatives: Compounds like 1,2,4-thiadiazole-5-amine and its substituted derivatives.
Uniqueness
3-(7-Chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its combined quinoline-thiadiazole structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
CAS No. |
1179360-91-8 |
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Molecular Formula |
C12H9ClN4S |
Molecular Weight |
276.75 g/mol |
IUPAC Name |
3-(7-chloro-8-methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C12H9ClN4S/c1-6-8(13)4-2-7-3-5-9(15-10(6)7)11-16-12(14)18-17-11/h2-5H,1H3,(H2,14,16,17) |
InChI Key |
HMLCTKHNYJTIRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2)C3=NSC(=N3)N)Cl |
Origin of Product |
United States |
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